3-oxaspiro[5.5]undecan-7-one
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Overview
Description
3-oxaspiro[55]undecan-7-one is a spiro compound characterized by a unique bicyclic structure where a lactone ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxaspiro[5.5]undecan-7-one typically involves the Robinson annulation reaction. This reaction includes a condensation step followed by a Michael-type addition under basic conditions. For instance, Triton B solution is often used as a base in these reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods would likely involve optimizing the Robinson annulation reaction for higher yields and purity, using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-oxaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to less oxidized forms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for alkylation).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized lactones, while reduction could produce more saturated spiro compounds.
Scientific Research Applications
3-oxaspiro[5.5]undecan-7-one has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-oxaspiro[5.5]undecan-7-one involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways would depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxane derivatives: These compounds share a similar spiro structure but with different heteroatoms in the ring.
1,3-dithiane derivatives: These compounds also have a spiro structure but contain sulfur atoms instead of oxygen.
1,3-oxathiane derivatives: These compounds have both oxygen and sulfur atoms in the spiro ring.
Uniqueness
3-oxaspiro[5.5]undecan-7-one is unique due to its specific combination of a lactone ring fused to a cyclohexane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
956602-10-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C10H16O2/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h1-8H2 |
InChI Key |
ZSACKQJKNDFANK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCOCC2)C(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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